molecular formula C16H23NO2S2 B5538115 1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine

1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine

Cat. No. B5538115
M. Wt: 325.5 g/mol
InChI Key: RPSJFDZNFHNXGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves the treatment of specific precursors with secondary amines. For instance, Amr et al. (2017) described synthesizing substituted chromene derivatives through treatment with secondary amines, which could be a method similar to the synthesis of the compound (Amr et al., 2017).

Molecular Structure Analysis

The molecular structure of related chromene compounds, as studied by Inglebert et al. (2014), involves specific ring conformations and bond angles. This research provides insights into the spatial arrangement and atomic interactions within chromene derivatives, likely applicable to our compound of interest (Inglebert et al., 2014).

Chemical Reactions and Properties

The compound's chemical behavior can be inferred from similar structured compounds. For example, Shankar et al. (2017) and Zhang et al. (2013) discuss the chemical reactions involving chromene derivatives, providing a foundation to understand the potential chemical behavior of "1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine" (Shankar et al., 2017); (Zhang et al., 2013).

Scientific Research Applications

Sorption and Environmental Remediation

Research on phenoxy herbicides, which share structural similarities with the compound , focuses on their sorption to soil and organic matter. This is critical for understanding the environmental fate and remediation strategies for such compounds. Sorption mechanisms are influenced by soil parameters like pH, organic carbon content, and iron oxides, suggesting potential environmental applications for related compounds in pollution control and remediation efforts (Werner, Garratt, & Pigott, 2012).

Pharmacological Significance

The structural similarity of certain compounds to neurotransmitters and their role in biosynthesis and excretion of hallucinogens or psychoactive substances indicates a potential pharmacological interest. Research into these relationships provides a foundation for developing therapeutic agents targeting neurotransmitter systems (Rosengarten & Friedhoff, 1976).

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds, which are resistant to conventional treatments. This research is relevant for water treatment technologies and the development of more efficient methods for degrading persistent organic pollutants, including those structurally related to the compound of interest (Bhat & Gogate, 2021).

Material Science and Corrosion Inhibition

Carbohydrate polymers have been identified as effective corrosion inhibitors for metal substrates, suggesting that compounds with functional groups capable of forming strong chemical interactions (e.g., amine, hydroxyl groups) could be applied in material science for protecting metals from corrosion. This highlights the potential application of similar compounds in coatings and material preservation technologies (Umoren & Eduok, 2016).

Biogenic Amines and Food Science

The study of biogenic amines, including their formation, detection, and impact on health, is crucial in food science, particularly in wine and fermented products. Understanding the microbial decarboxylation processes and strategies for controlling amine levels in food products can inform safety and quality control measures in the food industry (Guo, Yang, Peng, & Han, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, the 7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine component has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,4-dithiepan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S2/c1-18-15-3-2-13-6-12(9-19-16(13)7-15)8-17-14-10-20-4-5-21-11-14/h2-3,7,12,14,17H,4-6,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSJFDZNFHNXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC3CSCCSC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine

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